Cas no 1314654-60-8 (1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid)
1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
- MFCD19693711
- 1314654-60-8
- BS-20506
- 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylicacid
- DTXSID70742708
- CS-0211668
- Cyclopropanecarboxylic acid, 1-(4-bromo-3-methylphenyl)-
-
- MDL: MFCD19693711
- Inchi: 1S/C11H11BrO2/c1-7-6-8(2-3-9(7)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
- InChI Key: QOGZYPQBUSUONK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C)C1(C(=O)O)CC1
Computed Properties
- Exact Mass: 253.99400
- Monoisotopic Mass: 253.99424Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 2.87370
1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B699143-10mg |
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314654-60-8 | 10mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B699143-25mg |
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314654-60-8 | 25mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B699143-50mg |
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314654-60-8 | 50mg |
$ 161.00 | 2023-04-18 | ||
| TRC | B699143-100mg |
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314654-60-8 | 100mg |
$ 230.00 | 2023-04-18 | ||
| abcr | AB309776-100 mg |
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid; 95% |
1314654-60-8 | 100mg |
€254.50 | 2023-04-26 | ||
| abcr | AB309776-250 mg |
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid; 95% |
1314654-60-8 | 250mg |
€467.00 | 2023-04-26 | ||
| abcr | AB309776-1 g |
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid; 95% |
1314654-60-8 | 1g |
€1147.00 | 2023-04-26 | ||
| abcr | AB309776-100mg |
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, 95%; . |
1314654-60-8 | 95% | 100mg |
€254.50 | 2025-04-21 | |
| abcr | AB309776-250mg |
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, 95%; . |
1314654-60-8 | 95% | 250mg |
€467.00 | 2025-04-21 | |
| abcr | AB309776-1g |
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, 95%; . |
1314654-60-8 | 95% | 1g |
€1147.00 | 2025-04-21 |
1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid Suppliers
1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
Introduction to 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314654-60-8)
1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1314654-60-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopropanecarboxylic acids, which are known for their unique structural properties and potential biological activities. The presence of a bromine substituent at the para position and a methyl group at the meta position on the phenyl ring introduces specific electronic and steric effects, making this molecule a valuable scaffold for further chemical modifications and biological evaluations.
The structure of 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid features a cyclopropane ring attached to a carboxylic acid functional group, with the phenyl ring bearing bromine and methyl substituents. The cyclopropane moiety is particularly interesting due to its high reactivity and ability to engage in various chemical transformations, such as ring-opening reactions, which can be exploited to create more complex molecular architectures. The bromine atom at the 4-position enhances electrophilic aromatic substitution reactions, while the methyl group at the 3-position influences the overall electronic distribution of the aromatic system.
In recent years, there has been growing interest in cyclopropanecarboxylic acids as pharmacophores due to their demonstrated ability to modulate biological pathways. The synthesis of 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid has been explored through multiple methodologies, including Friedel-Crafts acylation followed by ring-closure metathesis or direct functionalization of cyclopropanecarboxylic acid derivatives. Advanced synthetic techniques have enabled researchers to achieve high yields and purity, facilitating its use in downstream applications.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The combination of a carboxylic acid group and an aromatic ring with halogen substituents makes it an ideal candidate for further derivatization. For instance, coupling reactions with amines can yield amides, which are prevalent in many therapeutic agents. Additionally, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings can be employed to introduce additional aryl or heteroaryl groups, expanding the structural diversity of derived compounds.
Recent studies have highlighted the pharmacological relevance of 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid and its derivatives. Researchers have investigated its interaction with various biological targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and neurological disorders. Preliminary findings suggest that certain analogs exhibit inhibitory activity against key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators. Moreover, the cyclopropane moiety has been shown to influence binding affinity and metabolic stability, making it a valuable feature in drug design.
The chemical reactivity of 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid also opens up possibilities for exploring novel synthetic pathways. For example, nucleophilic substitution reactions at the bromine atom can introduce diverse functional groups, while directed ortho-metalation strategies can be used to install alkyl or acyl groups at specific positions on the phenyl ring. These modifications can be tailored to optimize pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in drug development.
In addition to its synthetic utility, this compound has been studied for its spectroscopic and thermal properties. High-resolution nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate its structure, confirming the presence of expected peaks corresponding to the cyclopropane ring, aromatic protons, and functional groups. Mass spectrometry (MS) further confirms molecular weight consistency with theoretical values. Thermal analysis techniques such as differential scanning calorimetry (DSC) have revealed information about its phase transitions and decomposition behavior under various conditions.
The biological evaluation of 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid has been complemented by computational studies using molecular modeling techniques. These studies help predict binding modes and interactions with potential target proteins, providing insights into rational drug design. Virtual screening approaches have been utilized to identify lead compounds derived from this scaffold that exhibit improved potency and selectivity compared to existing therapeutic agents.
Future research directions may focus on exploring new derivatives of 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid with enhanced biological activity. By leveraging advanced synthetic methodologies and biophysical techniques, scientists aim to develop novel compounds that can address unmet medical needs more effectively. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic benefits.
In conclusion, 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314654-60-8) represents a promising compound in pharmaceutical research due to its versatile structure and potential biological applications. Its unique combination of functional groups makes it an excellent candidate for further chemical exploration and medicinal chemistry investigations aimed at developing new drugs for various diseases.
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